butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Description
Properties
Molecular Formula |
C50H70N4O10 |
|---|---|
Molecular Weight |
887.1 g/mol |
IUPAC Name |
butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
InChI |
InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
LAGICBLJBHDBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of BDH succinate salt involves multi-step synthesis, which can be designed according to specific experimental conditions and reaction steps . The general synthetic route includes the following steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups.
Formation of the Core Structure: The core structure is formed through a series of reactions, including amination and hydroxylation.
Coupling with Succinic Acid: The final step involves coupling the core structure with succinic acid to form the succinate salt.
Chemical Reactions Analysis
BDH succinate salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BDH succinate salt has several scientific research applications:
Mechanism of Action
The mechanism of action of BDH succinate salt involves its role as a chiral building block in the synthesis of pharmaceutical compounds. It interacts with molecular targets and pathways involved in the inhibition of HIV protease, which is essential for the replication of the HIV virus . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the virus from replicating .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Contains a tert-butyl carbamate group attached to a chiral hexane backbone with amino, hydroxy, and diphenyl substituents.
- The butanedioic acid (succinic acid) component forms a salt, enhancing solubility and stability .
Comparison with Similar Compounds
A detailed comparison of structurally and functionally related compounds is provided below:
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Studies:
Impact of Salt Formation on Physicochemical Properties
- The succinate salt (183388-64-9) exhibits superior aqueous solubility compared to the free base (144163-85-9), making it more suitable for pharmaceutical formulations .
- Storage conditions for the free base require controlled temperatures (2–8°C) to prevent degradation, whereas the salt form is more stable under ambient conditions .
Role of Chiral Centers
- Compounds with (2S,4S,5S) stereochemistry (e.g., 183388-64-9 and 144163-85-9) are pharmacologically active, while epimerization at these centers results in loss of activity .
Biological Activity
Butanedioic acid; tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate, commonly referred to as tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate, is a compound with significant biological activity. Its structure includes a tert-butyl group and an amino acid derivative that suggests potential pharmacological applications. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C23H32N2O3
- CAS Number : 144163-85-9
- Molecular Weight : 384.52 g/mol
- IUPAC Name : tert-butyl hydrogen (5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to function as a modulator of cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis. The presence of the amino and hydroxy groups in its structure suggests that it may engage in hydrogen bonding with target proteins or enzymes.
Antioxidant Properties
Research indicates that tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate exhibits notable antioxidant activity. This property is crucial for protecting cells from oxidative stress and may contribute to its therapeutic effects in various diseases.
Anti-inflammatory Effects
Studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions. Its ability to modulate immune responses makes it a candidate for further investigation in chronic inflammatory diseases.
Neuroprotective Effects
Preliminary studies indicate that this compound may possess neuroprotective properties, possibly through the inhibition of neuroinflammation and promotion of neuronal survival. This could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of tert-butyl ((2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate:
- Study on Antioxidant Activity :
- Anti-inflammatory Mechanism :
- Neuroprotection Research :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
